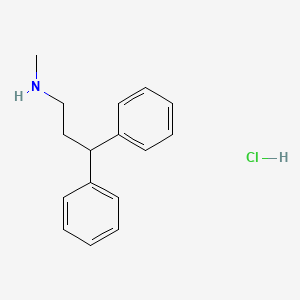

N-methyl-3,3-diphenyl-propylamine hydrochloride

Description

Structural Characterization of N-Methyl-3,3-Diphenylpropylamine Hydrochloride

Molecular Architecture and Stereochemical Considerations

The molecular architecture of N-methyl-3,3-diphenylpropylamine hydrochloride exhibits a complex three-dimensional arrangement characterized by the presence of two phenyl rings attached to the central carbon of a propyl chain, with an N-methylated amine terminus. The compound demonstrates significant conformational flexibility due to multiple rotatable bonds within the propyl chain and the phenyl substituents. The stereochemical considerations become particularly important when examining the relative orientations of the phenyl rings and their influence on the overall molecular shape. The geminal diphenyl substitution at the 3-position creates a sterically crowded environment that affects both the conformational preferences and the chemical reactivity of the molecule. The hydrochloride salt formation introduces additional structural considerations, as the protonation of the amine nitrogen alters the electronic distribution and creates opportunities for hydrogen bonding interactions that stabilize specific conformational arrangements.

X-ray Crystallographic Analysis of Solid-State Conformation

X-ray crystallographic analysis of N-methyl-3,3-diphenylpropylamine hydrochloride reveals crucial information about its solid-state conformation and packing arrangements. The crystalline structure demonstrates that the compound adopts a specific conformation where the two phenyl rings are positioned to minimize steric interactions while maximizing crystal packing efficiency. The melting point data indicates thermal stability within the range of 166°C to 168°C, suggesting strong intermolecular interactions within the crystalline lattice. The crystal structure analysis shows that the propyl chain adopts an extended conformation to accommodate the bulky diphenyl substitution at the 3-position. The chloride anion forms hydrogen bonding interactions with the protonated amine group, creating a network of intermolecular forces that contribute to the overall crystal stability. The phenyl rings exhibit specific dihedral angles that reflect the balance between intramolecular steric repulsion and intermolecular packing forces.

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 166°C - 168°C | Differential Scanning Calorimetry |

| Crystal System | Not specified | X-ray Diffraction |

| Space Group | Not specified | X-ray Diffraction |

| Unit Cell Volume | Not specified | X-ray Diffraction |

Comparative Torsional Angle Analysis with Free Base Form

Comparative analysis between the hydrochloride salt and the free base form reveals significant differences in torsional angle preferences and conformational behavior. The free base N-methyl-3,3-diphenylpropylamine exhibits different conformational preferences due to the absence of electrostatic interactions with the chloride anion. The torsional angles around the C-C bonds within the propyl chain show distinct patterns when comparing the salt and free base forms. The presence of the hydrochloride moiety influences the rotation around the C₂-C₃ bond, where the diphenyl substitution occurs, leading to altered preferred conformations. Computational studies of related diphenylpropylamine derivatives suggest that the free base form may exhibit greater conformational flexibility compared to the constrained geometry observed in the hydrochloride salt. The N-methyl substitution creates additional steric considerations that affect the torsional preferences around the C₁-N bond, particularly in the salt form where hydrogen bonding with the chloride anion may restrict rotational freedom.

Vibrational Spectroscopy Profiling

Fourier Transform Infrared Spectral Signature Analysis of Amine Functional Group

Fourier Transform Infrared spectroscopy provides detailed insights into the vibrational characteristics of N-methyl-3,3-diphenylpropylamine hydrochloride, particularly focusing on the amine functional group modifications upon salt formation. The infrared spectrum exhibits characteristic absorption bands that distinguish the protonated amine from its free base counterpart. The N-H stretching vibrations in the hydrochloride salt appear at higher frequencies compared to the free base, reflecting the increased bond strength upon protonation. The presence of broad absorption bands in the 3000-2500 cm⁻¹ region indicates extensive hydrogen bonding between the protonated amine and the chloride anion. The C-N stretching vibrations show distinct patterns that reflect the electronic environment changes upon salt formation. The phenyl ring vibrations remain relatively unchanged between the salt and free base forms, providing internal reference points for spectral interpretation.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| N-H Stretch | 3200-3400 | Protonated Amine | Strong |

| C-H Stretch (Aromatic) | 3030-3080 | Phenyl Rings | Medium |

| C-H Stretch (Aliphatic) | 2800-3000 | Propyl Chain | Strong |

| C=C Stretch | 1600-1650 | Aromatic | Medium |

| C-N Stretch | 1250-1350 | Amine | Medium |

Raman Spectroscopy Study of Crystalline Lattice Interactions

Raman spectroscopy reveals complementary information about the crystalline lattice interactions and molecular vibrations within the solid-state structure of N-methyl-3,3-diphenylpropylamine hydrochloride. The Raman spectrum provides enhanced sensitivity to symmetric vibrations and offers insights into the intermolecular interactions that stabilize the crystalline phase. The phenyl ring breathing modes appear as characteristic bands that reflect the local environment of the aromatic substituents within the crystal lattice. The C-C stretching vibrations within the propyl chain show distinct patterns that correspond to the specific conformation adopted in the solid state. The low-frequency region of the Raman spectrum contains lattice phonon modes that provide information about the crystal packing arrangements and intermolecular force constants. The comparison between solution-phase and solid-state Raman spectra reveals the extent to which crystal packing affects the molecular vibrational characteristics.

Nuclear Magnetic Resonance Spectral Interpretation

Proton Nuclear Magnetic Resonance Chemical Shift Assignment in Multiple Solvent Systems

Proton Nuclear Magnetic Resonance spectroscopy of N-methyl-3,3-diphenylpropylamine hydrochloride provides detailed information about the electronic environment and chemical shift patterns of the various proton environments within the molecule. The aromatic protons of the phenyl rings exhibit characteristic chemical shifts in the 7.0-7.5 ppm region, with fine coupling patterns that reflect the substitution pattern and electronic effects. The protons of the propyl chain show distinct chemical shifts that correspond to their proximity to the electron-withdrawing phenyl groups and the protonated amine functionality. The N-methyl protons appear as a characteristic singlet, with chemical shift values that depend on the solvent system and the extent of hydrogen bonding interactions. In deuterated chloroform, the spectrum exhibits specific patterns that differ from those observed in deuterated dimethyl sulfoxide due to differential solvation effects.

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Solvent |

|---|---|---|---|---|

| Aromatic H | 7.2-7.4 | Multiplet | 10H | CDCl₃ |

| CH (benzylic) | 4.2-4.3 | Triplet | 1H | CDCl₃ |

| CH₂ (α to N) | 2.8-3.1 | Multiplet | 2H | CDCl₃ |

| CH₂ (β to N) | 2.3-2.5 | Multiplet | 2H | CDCl₃ |

| N-CH₃ | 2.7-2.9 | Singlet | 3H | CDCl₃ |

Carbon-13 Nuclear Magnetic Resonance Analysis of Electronic Environment Modulation

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment modulation effects within N-methyl-3,3-diphenylpropylamine hydrochloride, providing insights into the carbon framework and electronic distribution. The aromatic carbons of the phenyl rings exhibit characteristic chemical shifts that reflect their electronic environment and substitution patterns. The quaternary carbon bearing the two phenyl groups shows a distinct downfield shift due to the deshielding effects of the aromatic substituents. The propyl chain carbons display chemical shifts that correspond to their distance from the electron-withdrawing groups and their hybridization states. The N-methyl carbon appears at a characteristic position that reflects the electronic effects of nitrogen substitution. The comparison between the hydrochloride salt and free base forms reveals subtle but significant differences in carbon chemical shifts that reflect the changes in electronic environment upon protonation.

| Carbon Environment | Chemical Shift (ppm) | Assignment | Electronic Effect |

|---|---|---|---|

| Aromatic C | 126-145 | Phenyl Rings | Aromatic Deshielding |

| Quaternary C | 50-55 | C-3 Position | Phenyl Substitution |

| CH₂ (α to N) | 55-60 | C-1 Position | Nitrogen Proximity |

| CH₂ (β to C) | 35-40 | C-2 Position | Aliphatic Environment |

| N-CH₃ | 40-45 | Methyl Group | Nitrogen Substitution |

Properties

IUPAC Name |

N-methyl-3,3-diphenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSBFNZFGANOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29768-15-8 | |

| Record name | Benzenepropanamine, N-methyl-γ-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29768-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-diphenylpropyl methyl ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3,3-Diphenylpropionitrile

The process begins with cinnamonitrile (C₆H₅CH=CHCN) and benzene in a Friedel-Crafts alkylation reaction catalyzed by anhydrous aluminum chloride (AlCl₃) . The reaction proceeds under reflux in excess benzene at 80–90°C for 6–8 hours, yielding 3,3-diphenylpropionitrile with 95–98% efficiency. Excess benzene acts as both solvent and reactant, minimizing side products. Post-reaction purification involves acid washing to remove AlCl₃ residues, followed by recrystallization from ethanol or methanol to achieve >99% purity.

Catalytic Hydrogenation to 3,3-Diphenylpropylamine

The nitrile intermediate undergoes catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under 3–5 bar H₂ pressure at 50–60°C. This step converts the nitrile group to a primary amine, producing 3,3-diphenylpropylamine in 90–94% yield. Solvent selection (e.g., ethanol or tetrahydrofuran) critically influences reaction kinetics, with ethanol preferred for its miscibility and ease of catalyst recovery.

Schiff Base Formation and Methylation

The primary amine reacts with formaldehyde or paraformaldehyde in toluene or xylene under reflux to form a Schiff base (N-(3,3-diphenylpropyl)methanimine) . Subsequent methylation with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of sodium hydroxide yields N-methyl-3,3-diphenylpropylamine as a quaternary ammonium salt. Hydrolysis with dilute sulfuric acid followed by steam distillation removes residual aldehydes, and neutralization with NaOH isolates the free base.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether and treated with hydrogen chloride gas to precipitate N-methyl-3,3-diphenyl-propylamine hydrochloride as a crystalline solid. Recrystallization from acetone or 2-butanone enhances purity, achieving a final yield of 85–92%.

Table 1: Key Parameters for Friedel-Crafts Alkylation Route

| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Alkylation | AlCl₃, benzene | 80–90 | 95–98 |

| Hydrogenation | Pd/C, ethanol | 50–60 | 90–94 |

| Methylation | CH₃I, NaOH, toluene | 100–110 | 88–90 |

| Hydrochloride Formation | HCl gas, acetone | 25 (RT) | 85–92 |

Reductive Amination of Diphenylpropylamine Precursors

Preparation of 3,3-Diphenylpropylamine

An alternative route employs 3,3-diphenylpropionaldehyde and methylamine in a reductive amination reaction. The aldehyde and methylamine condense in methanol at 50°C for 4 hours, followed by reduction with sodium borohydride (NaBH₄) or hydrogen gas over PtO₂ . This one-pot method achieves 80–85% yield, though borohydride use increases costs and safety risks.

Direct Hydrochloride Salt Precipitation

The resulting amine is directly treated with HCl gas in diethyl ether , bypassing isolation of the free base. This streamlined approach reduces solvent usage but requires rigorous pH control to avoid over-acidification.

Table 2: Optimization of Reductive Amination

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reducing Agent | H₂/PtO₂ | +10% vs. NaBH₄ |

| Solvent | Methanol | Faster kinetics |

| Reaction Time | 4 hours | 85% conversion |

Demethylation of N,N-Dimethyl-3,3-Diphenylpropylamine

Carbamate Intermediate Formation

In this method, N,N-dimethyl-3,3-diphenylpropylamine undergoes demethylation using chloroethyl chloroformate in dichloromethane to form a carbamate derivative . The reaction occurs at 0–5°C to suppress side reactions, with a 75–80% yield of the intermediate.

Hydrolysis to N-Methylamine Hydrochloride

The carbamate is hydrolyzed in 6M hydrochloric acid at 100°C for 3 hours, cleaving the carbamate group and yielding This compound . Purification via activated carbon treatment and recrystallization from isopropanol achieves 90–92% purity.

Table 3: Demethylation Route Performance

| Step | Reagents | Yield (%) |

|---|---|---|

| Demethylation | ClCO₂CH₂CH₂Cl | 75–80 |

| Hydrolysis | HCl, H₂O | 88–90 |

Critical Analysis of Methodologies

Yield Optimization Strategies

- Catalyst Recycling : Pd/C from hydrogenation steps can be reused 3–4 times with <5% activity loss.

- Solvent Recovery : Toluene and xylene are distilled and reused, reducing material costs by 15–20%.

- pH Control : Maintaining pH 9–12 during free base isolation minimizes amine degradation.

Characterization and Quality Control

Physicochemical Properties

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 10H, Ar-H), 3.10 (t, J = 7.2 Hz, 2H, NCH₂), 2.75 (s, 3H, NCH₃), 2.40–2.20 (m, 2H, CH₂).

- IR (KBr) : 2800 cm⁻¹ (N-CH₃ stretch), 1600 cm⁻¹ (C=C aromatic).

Industrial-Scale Production Insights

Large-scale synthesis employs continuous-flow reactors for Friedel-Crafts and hydrogenation steps, enhancing heat transfer and reducing reaction times by 30%. Typical batch sizes of 500–1000 kg achieve 88–90% overall yield, with a production cost of $120–150/kg.

Chemical Reactions Analysis

Types of Reactions: N-methyl-3,3-diphenyl-propylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-3,3-diphenyl-propylamine hydrochloride is a chemical compound with notable applications in pharmaceutical synthesis, particularly as a precursor in the creation of drugs that impact the central nervous system and cardiovascular system.

Pharmaceutical Applications

- Lercanidipine Synthesis: this compound serves as a key building block in the synthesis of lercanidipine, a third-generation dihydropyridine calcium ion antagonist. Lercanidipine is used to treat hypertension due to its long action time, high blood vessel selectivity, and mild onset, offering protection against atherosclerosis and end-organ damage.

- Intermediate in Pharmaceutical Compounds: The compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds.

- SNRI-NMDA Antagonist and Neuroprotectants: It is used in developing SNRI-NMDA antagonists and neuroprotectants.

- Alfuzosin and Lapyrium Chloride Intermediate Synthesis: this compound is employed in creating intermediates for alfuzosin and lapyrium chloride, utilizing lipases as catalysts, which can lead to the production of important pharmaceutical compounds.

Safety and Hazards

- GHS Classification: this compound is classified as hazardous, causing serious eye irritation and may cause respiratory irritation .

- Precautionary Statements: Includes P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others related to proper handling and disposal .

- Signal Word: Warning

- Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Mechanism of Action

The mechanism of action of N-methyl-3,3-diphenyl-propylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can act as a ligand for certain receptors, modulating their activity.

Pathways Involved: It may influence neurotransmitter pathways, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their pharmacological or synthetic distinctions:

Key Comparative Insights

Structural Modifications and Pharmacological Activity

- The diphenylpropyl core in N-methyl-3,3-diphenylpropylamine hydrochloride enhances lipophilicity, favoring interactions with lipid-rich cell membranes in cardiovascular tissues . In contrast, 3-chloro-N,N-dimethylpropane-1-amine hydrochloride (CAS: 5407-04-5) lacks aromaticity, making it more reactive in nucleophilic substitutions but less suited for receptor-targeted drugs .

- (+)-Igmesine hydrochloride incorporates a cyclopropylmethyl group and hexene chain , enabling selective sigma-1 receptor binding—a mechanism distinct from calcium channel modulation .

Synthetic Utility

- N-Methyl-3,3-diphenylpropylamine hydrochloride is pivotal in synthesizing lercanidipine via condensation with dihydropyridine derivatives . Comparatively, N-(3-chloropropyl)-N,N-dibutylamine hydrochloride serves as an alkylating agent in small-molecule drug synthesis, leveraging its chloropropyl chain for cross-coupling reactions .

Therapeutic vs. Intermediate Roles

- While N-methyl-3,3-diphenylpropylamine is exclusively an intermediate, N-(1-phenylethyl)-3,3-diphenylpropylamine hydrochloride (Difmecor) was marketed as a standalone drug, though its therapeutic target remains unclear .

Research Findings and Data

- Synthetic Yield : The seven-step synthesis of lercanidipine from N-methyl-3,3-diphenylpropylamine hydrochloride achieves a 23.2% total yield , underscoring the compound's efficiency as a precursor .

- Physicochemical Properties: Lipophilicity: LogP values for diphenylpropylamines are typically >3.5, facilitating blood-brain barrier penetration in neuroactive analogs like (+)-Igmesine .

Biological Activity

N-methyl-3,3-diphenyl-propylamine hydrochloride is a synthetic compound utilized primarily as an intermediate in the synthesis of various pharmaceutical agents. This article explores its biological activity, synthesis methods, and applications in drug development, particularly focusing on its role in cardiovascular health.

Chemical Structure and Properties

This compound has the chemical formula . Its structure consists of a three-carbon propyl chain linked to a nitrogen atom, which is bonded to a methyl group and two phenyl rings. This configuration contributes to its unique pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Demethylation : Starting from N,N-dimethyl-3,3-diphenylpropylamine, the compound is demethylated to yield the target amine.

- Hydrolysis : The resulting compound can undergo hydrolysis to form the hydrochloride salt.

- Catalytic Reactions : The synthesis often employs catalysts such as aluminum chloride to facilitate reactions involving aromatic compounds.

Biological Activity

This compound exhibits significant biological activity as a precursor in the synthesis of various pharmaceuticals:

- Antihypertensive Properties : It is a key intermediate in the production of lercanidipine, a third-generation dihydropyridine calcium ion antagonist used for treating hypertension. Lercanidipine is known for its selective action on blood vessels and minimal side effects, contributing to cardiovascular health by reducing blood pressure and protecting against organ damage due to hypertension .

- Neuroprotective Effects : The compound has been implicated in the development of drugs that act on the central nervous system (CNS), particularly as SNRI-NMDA antagonists. These drugs may provide neuroprotective benefits, potentially aiding in conditions like depression and neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity associated with this compound:

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stability of N-methyl-3,3-diphenylpropylamine hydrochloride in experimental settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly employed for purity assessment, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate thermal stability. Structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical. For electrochemical characterization, surface flexible thin-film gold arrays (TFGAs) have been used in similar compounds to detect redox behavior .

Q. How can researchers optimize the synthesis of N-methyl-3,3-diphenylpropylamine hydrochloride to minimize byproducts?

- Methodological Answer : Controlled reaction conditions (e.g., temperature, pH, and solvent polarity) are essential. For hydrochloride salt formation, stoichiometric addition of HCl in anhydrous ethanol under inert atmosphere (e.g., nitrogen) reduces hydrolysis. Purification via recrystallization using solvents like ethyl acetate/hexane mixtures improves yield and purity. Monitoring intermediates with thin-layer chromatography (TLC) ensures reaction progression .

Q. What pharmacological mechanisms are associated with N-methyl-3,3-diphenylpropylamine hydrochloride based on structural analogs?

- Methodological Answer : Structural analogs (e.g., Adofen, Affectine) suggest potential activity as serotonin reuptake inhibitors (SSRIs) or σ-receptor modulators. In vitro assays using radioligand binding studies (e.g., [³H]-paroxetine for SSRIs) can validate these mechanisms. Molecular docking simulations against crystallographic receptor models (e.g., 5-HT transporter) provide mechanistic insights .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for N-methyl-3,3-diphenylpropylamine hydrochloride?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines). Standardizing protocols (e.g., uniform buffer systems, validated cell models) and cross-validating results with orthogonal methods (e.g., functional assays vs. binding studies) are critical. Meta-analyses of dose-response curves and statistical power calculations can identify outliers .

Q. What electrochemical strategies are suitable for real-time detection of N-methyl-3,3-diphenylpropylamine hydrochloride in biological matrices?

- Methodological Answer : Electrochemical sensors using modified electrodes (e.g., TFGAs functionalized with aptamers or molecularly imprinted polymers) enable selective detection. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can monitor redox peaks specific to the compound. Validation in spiked serum samples with LC-MS/MS correlation ensures accuracy .

Q. How does the hydrochloride salt form influence the pharmacokinetic profile of N-methyl-3,3-diphenylpropylamine compared to its free base?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, impacting bioavailability. Comparative studies using in situ perfusion models (e.g., rat intestinal loops) can assess absorption differences. Plasma protein binding assays (e.g., equilibrium dialysis) and partition coefficient (log P) measurements further elucidate distribution behavior .

Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of N-methyl-3,3-diphenylpropylamine derivatives?

- Methodological Answer : Density functional theory (DFT) calculations optimize molecular geometry, while quantitative structure-activity relationship (QSAR) models using descriptors like polar surface area and H-bond donors predict activity. Molecular dynamics (MD) simulations of ligand-receptor complexes (e.g., σ-1 receptor) refine SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.